N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide
Description
N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide: is an organic compound that features a benzamide core substituted with a cyclopropyl group, an iodine atom, and a trifluoromethyl group
Properties
IUPAC Name |
N-cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3INO/c12-11(13,14)6-1-4-9(15)8(5-6)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEMCRRIGGMIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Cyclopropylation: Introduction of the cyclopropyl group to the benzene ring.
Iodination: Substitution of a hydrogen atom with an iodine atom.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Amidation: Formation of the benzamide structure.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzamide moiety.
Coupling Reactions: The trifluoromethyl group can engage in various coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide or cyclopropyl groups.
Scientific Research Applications
Chemistry: : N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology and Medicine: : The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: : It can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the cyclopropyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-2-iodobenzamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
N-Cyclopropyl-5-(trifluoromethyl)benzamide: Lacks the iodine atom, which may influence its ability to undergo certain chemical reactions.
2-Iodo-5-(trifluoromethyl)benzamide: Lacks the cyclopropyl group, potentially altering its physical and chemical properties.
Uniqueness: : N-Cyclopropyl-2-iodo-5-(trifluoromethyl)benzamide is unique due to the combination of the cyclopropyl, iodine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
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